molecular formula C10H20N2O2 B1459870 tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate CAS No. 1818864-93-5

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Cat. No.: B1459870
CAS No.: 1818864-93-5
M. Wt: 200.28 g/mol
InChI Key: ORGMIXQZUVFNHU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGMIXQZUVFNHU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate (CAS No. 1784070-98-9) is a chiral azetidine derivative increasingly utilized as a key building block in modern drug discovery and development.[1] Its structure, featuring a Boc-protected nitrogen within a strained four-membered ring and a secondary amine side chain, makes it a versatile synthon for creating complex molecular architectures. However, these same structural features necessitate a rigorous and informed approach to its handling and safety. The inherent ring strain of the azetidine core, combined with the basic and nucleophilic nature of the secondary amine, presents specific chemical reactivity and biological hazards.[2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved. By explaining the causality behind each safety protocol, this document aims to foster a culture of intrinsic safety, ensuring both the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Core Hazard Profile and GHS Classification

The primary hazards associated with this compound are rooted in its chemical reactivity. The exocyclic secondary amine imparts a basic character, making the compound corrosive and a potent irritant. The molecule's relatively low molecular weight also implies a potential for volatility and respiratory exposure if handled improperly.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowed[1]Warning
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1]Danger
Respiratory Irritation3H335: May cause respiratory irritation[1][3]Warning

Expert Analysis of Hazards:

  • Corrosivity (H314): This is the most significant immediate hazard. The unhindered secondary amine is sufficiently basic to cause chemical burns upon contact with skin and mucous membranes. The "Danger" signal word and the requirement for immediate and thorough first aid reflect this severity.[1]

  • Oral Toxicity (H302): While classified as "Harmful" rather than "Fatal" if swallowed, this hazard underscores the importance of preventing ingestion through contaminated hands or equipment.

  • Respiratory Irritation (H335): The compound, if aerosolized or if it has a non-negligible vapor pressure, can irritate the entire respiratory tract.[1][3] This necessitates handling within a controlled, ventilated environment.

Section 2: Physicochemical Properties and Stability

Understanding the physical properties of a compound is foundational to its safe handling. While extensive experimentally determined data for this specific molecule is not widely published, computed properties and data from analogous structures provide valuable guidance.

Table 2: Chemical Identifiers and Computed Properties

IdentifierValueSource
CAS Number 1784070-98-9[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [1]
XLogP3 (Computed) 0.9[1]

Stability and Reactivity:

  • Thermal Stability: While specific decomposition data is unavailable, thermal decomposition can release irritating vapors and hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

  • Chemical Stability: The Boc-protecting group is famously labile to strong acids. Therefore, this compound must be stored away from acidic conditions to prevent deprotection and potential subsequent reactions. The strained azetidine ring can be susceptible to nucleophilic ring-opening, a reactivity that can be enhanced by N-activation (e.g., protonation by acid).[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is essential for mitigating exposure.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is clear: to prevent the corrosive and irritant compound from ever reaching the operator.

  • Chemical Fume Hood: All handling of solid or liquid this compound must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.[4][5]

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (<10 seconds travel time) from the handling location.[5] This is a non-negotiable requirement due to the H314 classification.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be deliberate and based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. Given the severe skin and eye damage classification, the use of a full face shield over safety goggles is strongly recommended.[5][6]

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves are required. Nitrile gloves are suitable for splash protection, but they must be inspected before use and changed immediately upon contamination. For prolonged handling, consider thicker gloves or double-gloving. Always use proper glove removal technique to avoid skin contact.[6]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.

  • Respiratory Protection: A government-approved respirator is typically not required when work is conducted within a properly functioning chemical fume hood. However, it should be available for emergency situations, and personnel must be fit-tested and trained in its use.[5][6]

PPE_Workflow cluster_donning Donning Sequence (Outside Lab) cluster_doffing Doffing Sequence (Before Exiting) start_end start_end donning donning doffing doffing action action A 1. Don Lab Coat B 2. Don Safety Goggles / Face Shield A->B C 3. Don Gloves B->C D Perform Work in Fume Hood C->D E 1. Doff Gloves (Contaminated) D->E F 2. Doff Lab Coat E->F G 3. Doff Eye Protection F->G H Wash Hands Thoroughly G->H

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to validated, step-by-step protocols is critical for ensuring safety and reproducibility.

Step-by-Step Handling Protocol
  • Pre-Handling Verification:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Ensure the safety shower and eyewash have been recently tested.

    • Assemble all necessary equipment (spatulas, glassware, absorbent pads).

    • Don all required PPE as per the sequence in Section 3.

  • Compound Handling:

    • If the compound is stored cold, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.

    • Conduct all weighing and transfers on a disposable absorbent pad within the fume hood.

    • Handle the compound gently to avoid creating dust or aerosols.[7][8]

    • Use appropriate, non-metallic tools where possible to avoid potential reactivity.

    • Keep the primary container tightly closed when not in use.[5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Properly package and label all waste streams.

    • Doff PPE in the correct order before leaving the work area.

    • Wash hands thoroughly with soap and water.[6]

Storage Protocol

The goal of a proper storage protocol is to maintain the compound's chemical integrity and prevent accidental release.

  • Temperature: Store in a well-ventilated place, refrigerated at 2-8°C. This slows potential degradation pathways.

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the amine functionality from oxidation and reaction with atmospheric CO₂.

  • Container: Keep the container tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[5][7]

  • Segregation: Store separately from incompatible materials, particularly strong acids and oxidizing agents.[4]

Disposal Protocol

All waste containing this compound is considered hazardous.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Method of Disposal: Do not dispose of down the drain. The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Regulatory Compliance: All disposal must be carried out by a licensed environmental disposal company in strict accordance with all federal, state, and local regulations.[5]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response

The response protocol is dictated by the size and location of the spill.

Spill_Response decision decision action_minor action_minor action_major action_major start start Start Spill Occurs A Is spill large, outside fume hood, or are you unsure? Start->A B1 Evacuate Immediate Area! A->B1  Yes   C1 Alert others in the immediate area A->C1  No   (Small & Contained) B2 Alert Colleagues & Supervisor B1->B2 B3 Call Emergency Services / EH&S B2->B3 B4 Prevent Entry to Area B3->B4 C2 Ensure appropriate PPE is worn C1->C2 C3 Cover spill with inert absorbent (e.g., vermiculite, sand) C2->C3 C4 Collect material into a sealed hazardous waste container C3->C4 C5 Decontaminate spill area C4->C5

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the attending physician.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Transport to a medical facility without delay.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[6] Due to the corrosive nature, medical evaluation is required.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][9]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

References

  • Enamine, Safety Data Sheet. [URL: https://www.enamine.net/images/msds/EM300703005.pdf]
  • Biosynth, Safety Data Sheet for this compound. [URL: https://www.biosynth.com/p/FD61002/sds]
  • J & W PharmLab, LLC, Material Safety Data Sheet for 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. [URL: https://www.jwpharm-lab.com/msds/25R0128.pdf]
  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 84047145, tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84047145]
  • United States Biological, Safety Data Sheet for L-Azetidine-2-carboxylic acid. [URL: https://www.usbio.net/media/user/MSDS/UHP131/MSDS-UHP131-L-Azetidine-2-carboxylic-acid.pdf]
  • Fisher Scientific, Safety Data Sheet for Azetidine. [URL: https://www.fishersci.com/sds-repository-service/sds/en/1/AC159330050]
  • Organic Syntheses, Procedure for (2-Aminoethyl)carbamic acid tert-butyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0276]
  • Apollo Scientific, Safety Data for Azetidine. [URL: https://www.apolloscientific.co.uk/msds/PC5020_msds.pdf]
  • MDPI, Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [URL: https://www.mdpi.com/1420-3049/22/10/1739]
  • BLD Pharmatech, Safety Data Sheet for tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate. [URL: https://www.bldpharm.com/msds/BD285486.pdf]
  • University of Pittsburgh, Safety Manual: Safe Handling of Azides. [URL: https://www.safety.pitt.edu/sites/default/files/ehs-04-028-SafeHandlingAzides.pdf]
  • United States Biological, Safety Data Sheet for Boc-L-Azetidine-2-carboxylic acid. [URL: https://www.usbio.net/media/user/MSDS/UBP131/MSDS-UBP131-Boc-L-Azetidine-2-carboxylic-acid.pdf]
  • AChemBlock, Product Information for tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate. [URL: https://www.achemblock.com/products/P47176.html]
  • BLD Pharm, Product Information for tert-Butyl 3-aminoazetidine-1-carboxylate. [URL: https://www.bldpharm.com/products/193269-78-2.html]
  • Chemos GmbH & Co.KG, Safety Data Sheet for Azetidine. [URL: https://www.chemos.de/sdb/en/PC5020.sdb]
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [URL: https://serve.heterocycles.jp/public/user/search/search/84/1/0223/pdf]

Sources

A Technical Guide to the Solubility of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

To the researchers, scientists, and drug development professionals who drive innovation, understanding the fundamental properties of novel chemical entities is paramount. Tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, a chiral azetidine derivative, represents a critical building block in the synthesis of various pharmaceutical agents. Its solubility profile in organic solvents is a cornerstone of its practical application, influencing everything from reaction kinetics and purification strategies to formulation development.

This in-depth technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. In lieu of a simple data repository, this document provides a robust framework for understanding, predicting, and experimentally determining its solubility. As your Senior Application Scientist, I have structured this guide to empower you with the foundational knowledge and practical methodologies necessary to confidently work with this compound. We will delve into the theoretical underpinnings of its solubility, offer predictive insights based on its molecular structure, and provide detailed, self-validating experimental protocols.

Compound Profile: this compound

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility behavior.

PropertyValueSource
Chemical Structure Chemical Structure-
CAS Number 1818864-93-5[1][2]
Molecular Formula C10H20N2O2[1][2]
Molecular Weight 200.28 g/mol [2]
Appearance Likely a liquid or low-melting solid at room temperatureInferred from similar compounds
Predicted XLogP 0.9[PubChem CID: 84047145 (similar compound)]
Hydrogen Bond Donors 1[PubChem CID: 84047145 (similar compound)]
Hydrogen Bond Acceptors 3[PubChem CID: 84047145 (similar compound)]

Note: Some properties are inferred from the closely related, non-chiral compound tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate due to a lack of specific data for the (2S) enantiomer.

The structure reveals key features influencing solubility:

  • A polar azetidine ring and a secondary amine: These groups can participate in hydrogen bonding with protic solvents.

  • A bulky, non-polar tert-butoxycarbonyl (Boc) protecting group: This group contributes to solubility in non-polar organic solvents.

  • A relatively low molecular weight: This generally favors solubility.

This duality of polar and non-polar characteristics suggests that the compound will exhibit a nuanced solubility profile across a range of organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. A more quantitative approach can be achieved using Hansen Solubility Parameters (HSP). The HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[3][4]. A solvent is likely to dissolve a solute if their HSP values are similar.

While the specific HSP values for this compound are not published, we can predict its general solubility based on solvent classes:

  • Protic Solvents (e.g., methanol, ethanol, isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the amine and carbonyl groups in our target molecule, good solubility is anticipated in these solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess significant dipole moments and can accept hydrogen bonds. We can expect moderate to good solubility, particularly in DMSO and DMF, which are excellent universal solvents for many organic compounds.

  • Non-polar Solvents (e.g., hexanes, toluene): The presence of the non-polar tert-butyl group and the carbon backbone suggests some affinity for these solvents. However, the polar functional groups will likely limit the extent of solubility.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected.

The following diagram illustrates the logical flow for predicting solubility based on these principles.

Predicted solubility of the target compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method[5][6][7]. This method ensures that the solvent is saturated with the solute and that the system has reached equilibrium.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow

The following diagram outlines the shake-flask method workflow.

shake_flask_workflow start Start add_excess Add excess solute to a known volume of solvent in a sealed vial. start->add_excess equilibrate Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). add_excess->equilibrate phase_separation Separate the solid and liquid phases (e.g., centrifugation). equilibrate->phase_separation sample_supernatant Carefully withdraw an aliquot of the supernatant. phase_separation->sample_supernatant filter_sample Filter the aliquot through a syringe filter. sample_supernatant->filter_sample dilute_sample Dilute the filtered sample to a known concentration within the analytical range. filter_sample->dilute_sample analyze_sample Analyze the diluted sample by a validated analytical method (e.g., HPLC). dilute_sample->analyze_sample calculate_solubility Calculate the original concentration (solubility) based on the dilution factor. analyze_sample->calculate_solubility end End calculate_solubility->end

Shake-flask method for solubility determination.
Detailed Protocol
  • Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker-incubator at a controlled temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but longer times may be necessary for some systems.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC[8]. A calibration curve prepared with known concentrations of the analyte is essential for accurate quantification.

  • Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated:

  • Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in the vial.

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Solid-State Analysis: The solid material remaining after the experiment can be analyzed (e.g., by DSC or XRPD) to ensure that no phase change or degradation of the compound has occurred during the experiment[3].

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

SolventDielectric ConstantSolubility (mg/mL) at 25 °C
Methanol32.7[Experimental Data]
Ethanol24.5[Experimental Data]
Isopropanol19.9[Experimental Data]
Acetonitrile37.5[Experimental Data]
Acetone20.7[Experimental Data]
Dichloromethane8.9[Experimental Data]
Toluene2.4[Experimental Data]
Hexanes1.9[Experimental Data]

This table should be populated with the results obtained from the experimental protocol.

Conclusion: A Path Forward

While direct, published solubility data for this compound remains elusive, this guide provides a comprehensive framework for both predicting and rigorously determining this critical parameter. By understanding the interplay of the molecule's structural features with the properties of various organic solvents, and by employing a robust, self-validating experimental protocol, researchers can generate the reliable data needed to advance their work in drug discovery and development. The methodologies outlined herein are designed to be a trusted resource, ensuring scientific integrity and enabling the effective application of this valuable pharmaceutical intermediate.

References

  • ChemBK. This compound. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Google Patents. Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Available from: [Link]

  • Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]

  • PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available from: [Link]

  • Unipd. Predicting drug solubility in organic solvents mixtures. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Scalable and Efficient Synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is a crucial chiral building block in contemporary medicinal chemistry. Its constrained four-membered ring and functionalized side chain serve as a valuable scaffold for introducing specific conformational rigidity and vectorized exit points in drug candidates, influencing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, designed for researchers and process chemists. The presented three-step sequence is optimized for scalability, safety, and purity, proceeding from commercially available (S)-N-Boc-azetidine-2-carboxylic acid. We emphasize the causal reasoning behind procedural choices, robust in-process controls, and critical safety considerations to ensure a reliable and reproducible manufacturing process.

Retrosynthetic Strategy & Rationale

The synthetic approach is designed for operational simplicity and the use of readily available, cost-effective reagents, avoiding complex chromatographic purifications where possible on a large scale. The retrosynthetic analysis reveals a three-step pathway originating from (S)-N-Boc-azetidine-2-carboxylic acid.

The core logic is as follows:

  • C2-Carboxylic Acid Reduction: The carboxylic acid moiety is selectively reduced to a primary alcohol. This transformation is fundamental as it converts a relatively unreactive group into a versatile hydroxyl group, primed for further functionalization.

  • Hydroxyl Group Activation: The resulting alcohol is converted into a superior leaving group. While tosylates are common, mesylates are often preferred in process chemistry due to the lower molecular weight of the activating agent (methanesulfonyl chloride vs. p-toluenesulfonyl chloride) and generally easier crystallization of byproducts.[1][2]

  • Nucleophilic Substitution: The activated mesylate undergoes a direct SN2 displacement with methylamine to forge the target C-N bond, completing the synthesis.

This linear strategy is robust and allows for the isolation and characterization of stable intermediates, ensuring high-quality material proceeds to the subsequent step.

retrosynthesis Target This compound Mesylate tert-Butyl (2S)-2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate Target->Mesylate S_N2 Displacement (Methylamine) Alcohol tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate Mesylate->Alcohol Activation (Mesylation) Start (S)-N-Boc-azetidine-2-carboxylic acid Alcohol->Start Selective Reduction

Figure 1: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocols

This section provides step-by-step protocols for the multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or appropriate process bay by trained personnel.

Step 1: Synthesis of tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate (Alcohol Intermediate)

Rationale: The carboxylic acid is reduced to the primary alcohol. Borane complexes are highly effective for this transformation, offering excellent selectivity for carboxylic acids in the presence of esters like the Boc protecting group. The borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) complexes are commonly used.[3] BMS is often preferred for large-scale work due to its higher stability and concentration compared to BH₃·THF. The reaction is quenched with methanol to safely decompose excess borane.

Reagent & Materials Table

Reagent/MaterialM.W. ( g/mol )Quantity (1.0 eq basis)MolesNotes
(S)-N-Boc-azetidine-2-carboxylic acid201.221.00 kg4.97Starting Material
Borane-dimethyl sulfide complex (BMS)75.97~547 mL (1.1 eq B-H)5.4710 M solution in THF
Tetrahydrofuran (THF), anhydrous72.1110.0 L-Reaction Solvent
Methanol (MeOH)32.042.0 L-Quenching Agent
Dichloromethane (DCM)84.9310.0 L-Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)84.015.0 L-Aqueous Wash
Brine-5.0 L-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37500 g-Drying Agent

Protocol:

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the reactor with dry nitrogen.

  • Reagent Charging: Charge (S)-N-Boc-azetidine-2-carboxylic acid (1.00 kg, 4.97 mol) and anhydrous THF (10.0 L) into the reactor. Stir the mixture to form a clear solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • BMS Addition: Add the borane-dimethyl sulfide complex (10 M, 547 mL, 5.47 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A mild exotherm is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate/Hexanes) or LC-MS until complete consumption of the starting material is observed.

  • Quenching: Cool the reactor back to 0-5 °C. CAUTION: Quenching is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and headspace. Slowly and carefully add methanol (2.0 L) dropwise, maintaining the internal temperature below 20 °C. Vigorous gas evolution will occur.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF and methanol, resulting in a thick oil.

  • Work-up: Dilute the residue with dichloromethane (10.0 L) and water (5.0 L). Transfer to a separatory funnel, separate the layers, and wash the organic phase sequentially with saturated aq. NaHCO₃ solution (2 x 2.5 L) and brine (5.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and concentrate the filtrate under reduced pressure to yield the product as a colorless to pale yellow oil.

  • Yield & Characterization: Typical yield: 85-95%. The product is typically used in the next step without further purification. Characterize by ¹H NMR and ¹³C NMR.

Step 2: Synthesis of tert-Butyl (2S)-2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (Mesylate Intermediate)

Rationale: The primary alcohol is activated by conversion to a mesylate, an excellent leaving group for the subsequent SN2 reaction. Methanesulfonyl chloride (MsCl) is the reagent of choice. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing potential Boc-deprotection or other side reactions.[4]

Reagent & Materials Table

Reagent/MaterialM.W. ( g/mol )Quantity (1.0 eq basis)MolesNotes
tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate187.24880 g4.70From Step 1
Dichloromethane (DCM), anhydrous84.939.0 L-Reaction Solvent
Triethylamine (TEA)101.19983 mL (1.5 eq)7.05Base
Methanesulfonyl Chloride (MsCl)114.55400 mL (1.2 eq)5.64Activating Agent
1 M aq. Hydrochloric Acid (HCl)36.465.0 L-Aqueous Wash
Saturated aq. Sodium Bicarbonate (NaHCO₃)84.015.0 L-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04500 g-Drying Agent

Protocol:

  • Reactor Setup: Use the same 50 L reactor setup as in Step 1, ensuring it is clean and dry. Purge with nitrogen.

  • Reagent Charging: Dissolve the alcohol intermediate (880 g, 4.70 mol) in anhydrous DCM (9.0 L) in the reactor.

  • Cooling: Cool the solution to 0-5 °C.

  • Base Addition: Add triethylamine (983 mL, 7.05 mol) via dropping funnel.

  • Mesylation: Add methanesulfonyl chloride (400 mL, 5.64 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Stir the slurry at 0-5 °C for 2 hours.

  • IPC: Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate/Hexanes) until the alcohol starting material is consumed.

  • Work-up: Add cold water (5.0 L) to the reactor and stir for 15 minutes. Separate the layers. Wash the organic layer sequentially with cold 1 M HCl (2 x 2.5 L), saturated aq. NaHCO₃ (5.0 L), and brine (5.0 L).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 40 °C. Note: The mesylate is heat-sensitive.

  • Yield & Characterization: The product is obtained as a light-yellow oil or low-melting solid. Typical yield: 90-98%. The product should be used immediately in the next step.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final C-N bond is formed via SN2 displacement of the mesylate by methylamine. A large excess of methylamine is used to ensure complete reaction and to minimize potential dialkylation side products. Methylamine is supplied as a solution in THF, ethanol, or water. Anhydrous conditions are preferable. The reaction is run under pressure to maintain the volatile methylamine in solution and accelerate the reaction.

Reagent & Materials Table

Reagent/MaterialM.W. ( g/mol )Quantity (1.0 eq basis)MolesNotes
tert-Butyl (2S)-2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate265.341.20 kg4.52From Step 2
Methylamine, 2.0 M solution in THF31.0611.3 L (5.0 eq)22.6Nucleophile
Dichloromethane (DCM)84.9310.0 L-Extraction Solvent
1 M aq. Sodium Hydroxide (NaOH)40.005.0 L-Aqueous Wash
Brine-5.0 L-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04500 g-Drying Agent

Protocol:

  • Reactor Setup: Use a pressure-rated stainless steel or Hastelloy reactor (50 L) equipped with mechanical stirring, a pressure gauge, a temperature probe, and a charging port.

  • Reagent Charging: Charge the methylamine solution in THF (11.3 L, 22.6 mol) into the reactor and cool to 0-5 °C.

  • Substrate Addition: Prepare a solution of the mesylate intermediate (1.20 kg, 4.52 mol) in THF (2.0 L) and add it to the reactor via a charging pump over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: Seal the reactor and allow the mixture to warm to room temperature. Then, gently heat the reactor to 40-45 °C. The internal pressure will rise. Hold at this temperature for 12-18 hours.

  • IPC: Cool the reactor to room temperature. Carefully take a sample for LC-MS analysis to confirm the disappearance of the mesylate starting material.

  • Venting & Quench: Cool the reactor to 0-5 °C and slowly and carefully vent the excess methylamine into a scrubber system.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF.

  • Work-up: Dilute the residue with DCM (10.0 L) and 1 M NaOH (5.0 L). Separate the layers. Extract the aqueous layer with DCM (2 x 2.0 L). Combine all organic layers and wash with brine (5.0 L).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product, a yellow-orange oil, can be purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by crystallization if higher purity is required.

  • Yield & Characterization: Typical yield: 75-85%. Characterize by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm enantiomeric purity.

workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Mesylation cluster_2 Step 3: Amination S1_Charge Charge Acid & THF S1_Cool Cool to 0-5 °C S1_Charge->S1_Cool S1_AddBMS Add BMS S1_Cool->S1_AddBMS S1_React React at RT S1_AddBMS->S1_React S1_Quench Quench (MeOH) S1_React->S1_Quench S1_Workup Work-up & Concentrate S1_Quench->S1_Workup S1_Product Alcohol Intermediate S1_Workup->S1_Product S2_Charge Charge Alcohol & DCM S1_Product->S2_Charge To Next Step S2_Cool Cool to 0-5 °C S2_Charge->S2_Cool S2_AddBase Add TEA & MsCl S2_Cool->S2_AddBase S2_React React at 0-5 °C S2_AddBase->S2_React S2_Workup Aqueous Work-up S2_React->S2_Workup S2_Product Mesylate Intermediate S2_Workup->S2_Product S3_Charge Charge MeNH2/THF S2_Product->S3_Charge To Next Step S3_AddMesylate Add Mesylate S3_Charge->S3_AddMesylate S3_React React at 40 °C (Pressure) S3_AddMesylate->S3_React S3_Vent Cool & Vent S3_React->S3_Vent S3_Workup Work-up & Concentrate S3_Vent->S3_Workup S3_Purify Purification S3_Workup->S3_Purify S3_Product Final Product S3_Purify->S3_Product

Figure 2: High-level experimental workflow for the three-step synthesis.

Process Safety & Hazard Analysis

  • Borane-Dimethyl Sulfide (BMS): Highly flammable, corrosive, and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere. The quenching step is highly exothermic and requires strict temperature control and a robust gas scrubbing system.

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Reacts exothermically with bases. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Methylamine: Extremely flammable and volatile. The use of a pressure reactor is mandatory for reactions above its boiling point. Ensure the reactor's pressure rating is adequate. Venting must be done slowly into a suitable acid scrubber.

  • Exotherms: All three steps involve potentially significant exotherms during reagent addition or quenching. Additions must be slow and controlled, with efficient cooling in place. A quench tank with a suitable solvent should be available for emergencies.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Preparation and Synthetic Applications of Azetidines. HETEROCYCLES. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • (Azetidin-2-yl)methanol | C4H9NO | CID 15251628. PubChem - NIH. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata. ACS Publications. Available at: [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH. Available at: [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Available at: [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC - NIH. Available at: [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid. Organic Chemistry Portal. Available at: [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure. Available at: [Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic modification of the azetidine products a, Commercially.... ResearchGate. Available at: [Link]

Sources

Enantioselective Synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the enantioselective synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The protocols provided are designed for researchers, scientists, and professionals in the field, offering a robust and reproducible synthetic strategy. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Chiral Azetidines

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest as scaffolds in pharmaceutical agents due to their unique conformational constraints and ability to modulate physicochemical properties. The incorporation of a stereocenter, particularly at the C2 position, introduces chirality that is often crucial for biological activity. The target molecule, this compound, possesses such a defined stereochemistry and a functionalized side chain, making it a versatile intermediate for the synthesis of more complex bioactive molecules.

The synthetic approach outlined herein begins with the establishment of the key stereocenter through the enantioselective preparation of a suitable azetidine precursor, followed by functional group manipulations to achieve the desired product.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step sequence commencing with the enantioselective synthesis of the chiral azetidine core, followed by functional group interconversion to introduce the methylaminomethyl side chain. The key steps are:

  • Enantioselective Synthesis of (S)-Azetidine-2-carboxylic Acid: Establishing the crucial (S)-stereocenter at the C2 position.

  • N-Boc Protection: Protection of the azetidine nitrogen to facilitate subsequent reactions and enhance solubility in organic solvents.

  • Reduction of the Carboxylic Acid: Conversion of the carboxylic acid moiety to a primary alcohol.

  • Functionalization of the Hydroxymethyl Group: Transformation of the alcohol into the target methylaminomethyl group via one of two reliable pathways:

    • Pathway A: Mesylation followed by nucleophilic substitution with methylamine.

    • Pathway B: Oxidation to the aldehyde followed by reductive amination with methylamine.

This modular approach allows for clear checkpoints and purification stages, ensuring the high purity of the final product.

Synthetic_Strategy Start Chiral Precursor ((S)-Aspartic Acid) Aze_Acid (S)-Azetidine-2-carboxylic Acid Start->Aze_Acid Cyclization Boc_Aze_Acid N-Boc-(S)-Azetidine-2-carboxylic Acid Aze_Acid->Boc_Aze_Acid Boc Protection Hydroxymethyl tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate Boc_Aze_Acid->Hydroxymethyl Reduction Mesylate tert-Butyl (2S)-2-(mesyloxymethyl)azetidine-1-carboxylate Hydroxymethyl->Mesylate Pathway A: Mesylation Aldehyde tert-Butyl (2S)-2-formylazetidine-1-carboxylate Hydroxymethyl->Aldehyde Pathway B: Oxidation Target This compound Mesylate->Target Substitution (Methylamine) Aldehyde->Target Reductive Amination (Methylamine)

Caption: Overall synthetic workflow for the enantioselective synthesis.

PART 1: Synthesis of the Chiral Precursor, tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate

The synthesis of this key intermediate is achieved in three stages, starting from the readily available and inexpensive chiral pool starting material, L-aspartic acid.

Stage 1: Synthesis of (S)-Azetidine-2-carboxylic Acid

The enantiopure (S)-azetidine-2-carboxylic acid can be efficiently prepared from L-aspartic acid. This process involves the cyclization of a suitably protected aspartic acid derivative, where the chirality of the starting material is conserved.[1] Several methods have been reported for this transformation, often involving the formation of a γ-lactone intermediate followed by intramolecular nucleophilic substitution.[2] An efficient route utilizing a chiral auxiliary has also been established to ensure high enantiomeric purity.[3][4]

Stage 2: N-Boc Protection of (S)-Azetidine-2-carboxylic Acid

The secondary amine of (S)-azetidine-2-carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps. This is a standard protection strategy that enhances the molecule's stability and solubility in organic solvents.

Protocol 1: N-Boc Protection

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
(S)-Azetidine-2-carboxylic acid1.0101.10(user defined)
Di-tert-butyl dicarbonate (Boc₂O)1.1218.25(calculated)
Sodium Bicarbonate (NaHCO₃)2.584.01(calculated)
Dioxane--(as needed)
Water--(as needed)

Procedure:

  • Dissolve (S)-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid.

Stage 3: Reduction to tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate

The carboxylic acid of the N-Boc protected intermediate is reduced to a primary alcohol. Borane complexes are effective reagents for this transformation, offering high yields and selectivity.

Protocol 2: Reduction of N-Boc-(S)-Azetidine-2-carboxylic Acid

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
N-Boc-(S)-azetidine-2-carboxylic acid1.0201.22(user defined)
Borane dimethyl sulfide complex (BMS)1.575.97(calculated)
Anhydrous Tetrahydrofuran (THF)--(as needed)
Methanol--(for quenching)

Procedure:

  • Dissolve N-Boc-(S)-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add borane dimethyl sulfide complex dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate as a crude product, which can be purified by column chromatography.

PART 2: Synthesis of this compound

Two effective pathways are presented for the conversion of the hydroxymethyl intermediate to the final product. The choice of pathway may depend on the availability of reagents and the desired scale of the synthesis.

Pathway A: Mesylation and Nucleophilic Substitution

This two-step sequence involves the activation of the primary alcohol as a good leaving group (mesylate) followed by nucleophilic substitution with methylamine.

Pathway_A Hydroxymethyl tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate Mesylate tert-Butyl (2S)-2-(mesyloxymethyl)azetidine-1-carboxylate Hydroxymethyl->Mesylate Mesyl Chloride, Triethylamine Target This compound Mesylate->Target Methylamine

Caption: Reaction scheme for Pathway A.

Protocol 3: Mesylation of tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate1.0187.25(user defined)
Methanesulfonyl chloride (MsCl)1.2114.55(calculated)
Triethylamine (Et₃N)1.5101.19(calculated)
Dichloromethane (DCM), anhydrous--(as needed)

Procedure:

  • Dissolve tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.[5]

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 4: Nucleophilic Substitution with Methylamine

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
tert-Butyl (2S)-2-(mesyloxymethyl)azetidine-1-carboxylate1.0265.32(user defined)
Methylamine (40% in H₂O or 2.0 M in THF)Excess (5-10)31.06(calculated)
Tetrahydrofuran (THF) or Acetonitrile--(as needed)

Procedure:

  • Dissolve the crude mesylate in THF or acetonitrile.

  • Add an excess of methylamine solution at room temperature.

  • Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (40-50 °C) overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway B: Swern Oxidation and Reductive Amination

This pathway involves the oxidation of the primary alcohol to an aldehyde, which is then converted to the target amine via reductive amination with methylamine. The Swern oxidation is a mild and efficient method for this transformation.[6][7]

Pathway_B Hydroxymethyl tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate Aldehyde tert-Butyl (2S)-2-formylazetidine-1-carboxylate Hydroxymethyl->Aldehyde Swern Oxidation Target This compound Aldehyde->Target Reductive Amination (Methylamine, NaBH(OAc)₃)

Caption: Reaction scheme for Pathway B.

Protocol 5: Swern Oxidation

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
Oxalyl chloride1.5126.93(calculated)
Dimethyl sulfoxide (DMSO)2.578.13(calculated)
tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate1.0187.25(user defined)
Triethylamine (Et₃N)5.0101.19(calculated)
Dichloromethane (DCM), anhydrous--(as needed)

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO dropwise.[1]

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30-60 minutes at this temperature.

  • Add triethylamine dropwise, and after the addition is complete, allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is typically used immediately in the next step.

Protocol 6: Reductive Amination

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
tert-Butyl (2S)-2-formylazetidine-1-carboxylate1.0185.23(from previous step)
Methylamine (2.0 M in THF)1.531.06(calculated)
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5211.94(calculated)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)--(as needed)
Acetic Acid (optional)catalytic60.05(1-2 drops)

Procedure:

  • Dissolve the crude aldehyde in DCM or DCE.

  • Add methylamine solution and stir for 30-60 minutes at room temperature to form the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[8]

  • Add sodium triacetoxyborohydride in portions.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Data Summary

CompoundPathwayStarting MaterialKey ReagentsTypical Yield (%)
N-Boc-(S)-azetidine-2-carboxylic acid-(S)-Azetidine-2-carboxylic acidBoc₂O, NaHCO₃90-95
tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate-N-Boc-(S)-azetidine-2-carboxylic acidBorane dimethyl sulfide85-95
This compoundAtert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylateMsCl, Et₃N; Methylamine60-75 (over 2 steps)
This compoundBtert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylateSwern reagents; Methylamine, NaBH(OAc)₃65-80 (over 2 steps)

Conclusion

The enantioselective synthesis of this compound has been successfully outlined through a reliable and reproducible synthetic sequence. By starting from the chiral pool, the stereochemical integrity of the target molecule is ensured. The two presented pathways for the final functional group transformation offer flexibility in experimental design. The detailed protocols and the discussion of the underlying chemistry provide a solid foundation for researchers to produce this valuable chiral building block for applications in drug discovery and development.

References

  • Processes for producing azetidine-2-carboxylic acid and intermedi
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732. [Link]

  • Jácome, L., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(26), 10630-10633. [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). ResearchGate. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate by Oxidation of the Alcohol. Organic Syntheses, 77, 64. [Link]

  • Reductive Amination. YouTube. [Link]

  • Kim, T. L., Jeong, M., & Cheon, C. H. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10893-10899. [Link]

  • Swern Oxidation Procedure. Michigan State University Chemistry. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

Sources

Application Note & Protocols: Strategic Use of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate as a Rigid Linker Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2][][4] This is primarily accomplished using heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).[5][6][7] A PROTAC is composed of three elements: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[8][9][10] This tripartite structure acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][10]

While the choice of ligands determines which protein is targeted and which E3 ligase is recruited, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the stability and conformation of the ternary complex.[11][12][13] Linker design, or "linkerology," involves optimizing length, flexibility, and chemical composition to achieve favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[13] The current consensus is that linker design must be empirically optimized for each specific POI and E3 ligase pair.[14] This guide focuses on the strategic application of a specific, conformationally constrained building block, tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate , to construct rigid linkers for next-generation PROTACs.

The Rationale for Rigidity: The Azetidine Advantage

The majority of first-generation PROTACs have employed flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, due to their synthetic accessibility.[14][15] While effective, this flexibility comes at an entropic cost upon formation of the ternary complex. A highly flexible linker allows the PROTAC to adopt numerous conformations in solution, only a fraction of which may be productive for inducing degradation.

This is where rigid linkers offer a distinct advantage. By reducing the number of available conformations, a rigid linker can:

  • Pre-organize the PROTAC: It orients the POI and E3 ligase ligands in a defined spatial arrangement, potentially lowering the entropic penalty of ternary complex formation.

  • Optimize Exit Vectors: The defined stereochemistry and rigid structure, such as that provided by the (2S)-azetidine ring, create precise exit vectors for the ligands, enabling more rational design to achieve productive protein-protein interfaces.

  • Enhance Selectivity: By restricting the geometry, an azetidine-based linker can favor the formation of a ternary complex with the intended target over structurally related off-targets.[11]

The building block, this compound, provides a robust scaffold for this purpose. The azetidine ring introduces a desirable level of rigidity, while its two distinct secondary amine handles—the ring nitrogen (after Boc deprotection) and the exocyclic methylamino group—allow for sequential, controlled conjugation of the POI and E3 ligase ligands.

cluster_0 PROTAC Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Azetidine Linker) PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Binds Ub Ubiquitin Transfer Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation Signals for

Caption: The PROTAC hijacks the cell's ubiquitin-proteasome system.

Synthetic Strategy and Protocol

The synthesis of a PROTAC using this building block involves a sequential coupling strategy. The differential reactivity and steric environment of the two secondary amines can be exploited for selective functionalization. A common approach is to first couple a ligand to the less hindered exocyclic methylamino group, followed by deprotection and coupling at the azetidine ring nitrogen.

General Synthetic Workflow:

  • Step A: First Coupling. Acylation of the exocyclic secondary amine with a POI-ligand functionalized with a carboxylic acid.

  • Step B: Deprotection. Removal of the tert-butyloxycarbonyl (Boc) protecting group using an acid (e.g., trifluoroacetic acid) to reveal the secondary amine of the azetidine ring.

  • Step C: Second Coupling. Acylation of the newly freed azetidine amine with an E3 ligase-ligand functionalized with a carboxylic acid.

Start Azetidine Building Block StepA Step A: Couple POI Ligand (e.g., HATU, DIPEA) Start->StepA POI_Ligand POI Ligand-COOH POI_Ligand->StepA E3_Ligand E3 Ligand-COOH StepC Step C: Couple E3 Ligand (e.g., HATU, DIPEA) E3_Ligand->StepC Intermediate Intermediate 1 StepA->Intermediate StepB Step B: Boc Deprotection (e.g., TFA) Intermediate->StepB Intermediate2 Intermediate 2 (Amine Salt) StepB->Intermediate2 Intermediate2->StepC FinalPROTAC Final Azetidine-PROTAC StepC->FinalPROTAC cluster_1 PROTAC Evaluation Cascade TC 1. Ternary Complex Formation (Biophysical Assay) Ub 2. Target Ubiquitination (In Vitro Assay) TC->Ub Is the complex PRODUCTIVE? Deg 3. Cellular Degradation (Western Blot / HiBiT) Ub->Deg Does it work IN CELLS? Func 4. Downstream Function (Cell Viability, etc.) Deg->Func Is there a BIOLOGICAL EFFECT?

Sources

Application Notes and Protocols: Electrophilic Reactions of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable physicochemical properties is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks due to their ability to impart desirable characteristics upon parent molecules, such as improved solubility, metabolic stability, and three-dimensional complexity. The specific scaffold, tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, represents a particularly versatile synthetic intermediate. The presence of a Boc-protected ring nitrogen and a nucleophilic secondary amine in the C2-side chain allows for selective functionalization, enabling the exploration of diverse chemical space in medicinal chemistry programs. This document provides a detailed guide to the practical application of this building block in key synthetic transformations, focusing on reactions with common electrophiles.

The strategic importance of this chiral azetidine derivative lies in the orthogonal reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) group effectively shields the azetidine nitrogen from participating in most nucleophilic reactions under standard conditions, directing functionalization to the exocyclic secondary amine. This chemoselectivity is the cornerstone of its utility, allowing for the systematic elaboration of the molecule's periphery. Subsequent removal of the Boc group under acidic conditions can then reveal the azetidine nitrogen for further modification, providing a gateway to a wide array of complex molecular architectures.

I. Acylation of the Secondary Amine: Amide Bond Formation

The acylation of the secondary amine of this compound is a fundamental transformation for introducing a wide range of functional groups and building blocks. This reaction is typically high-yielding and proceeds under mild conditions.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). A tetrahedral intermediate is formed, which then collapses to expel the leaving group (e.g., chloride) and afford the stable amide product. The presence of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

acylation_mechanism cluster_0 reactant R'COCl intermediate [R-NH+(CH3)-C(O-)-Cl-R'] reactant->intermediate amine R-NH(CH3) amine->intermediate Nucleophilic Attack product R-N(CH3)COR' intermediate->product Leaving Group Departure Cl_minus Cl- intermediate->Cl_minus base Base baseH Base-H+ base->baseH

Caption: Acylation Mechanism.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound with a generic acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2-1.5 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-acylated product.

Parameter Condition Rationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive towards the reagents.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Base Triethylamine or DIPEAScavenges the HCl generated, preventing amine protonation.
Stoichiometry Slight excess of acyl chloride and baseEnsures complete consumption of the starting amine.

II. Sulfonylation: Formation of Sulfonamides

The reaction of the secondary amine with sulfonyl chlorides provides sulfonamide derivatives, which are prevalent motifs in medicinal chemistry.

Mechanistic Considerations

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride leaving group. A non-nucleophilic base is required to neutralize the HCl byproduct.

sulfonylation_workflow start Start: Dissolve Amine and Base in DCM add_sulfonyl_chloride Add Sulfonyl Chloride at 0 °C start->add_sulfonyl_chloride react Stir at Room Temperature (2-16 h) add_sulfonyl_chloride->react workup Aqueous Workup (NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify end Final Product: N-Sulfonylated Azetidine purify->end

Caption: Sulfonylation Workflow.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) and cool the solution to 0 °C.

  • Add pyridine or triethylamine (1.5-2.0 eq).

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Parameter Condition Rationale
Base Pyridine or TriethylaminePyridine can also act as a nucleophilic catalyst in some cases.
Workup Acid and Base WashesRemoves excess base and unreacted sulfonyl chloride.

III. Reductive Amination: N-Alkylation with Carbonyl Compounds

Reductive amination is a powerful method for the N-alkylation of amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its reduction to the corresponding amine.

Mechanistic Insights

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form a transient iminium ion. A mild reducing agent, selectively reduces the iminium ion to the tertiary amine product. The choice of a mild reducing agent is critical to avoid the reduction of the starting carbonyl compound.

reductive_amination cluster_1 amine R-NH(CH3) hemiaminal [R-N(CH3)-CH(OH)R'] amine->hemiaminal Nucleophilic Attack carbonyl R'CHO carbonyl->hemiaminal iminium [R-N+(CH3)=CHR']+ hemiaminal->iminium -H2O product R-N(CH3)-CH2R' iminium->product reducer [H-] reducer->product Reduction

Caption: Reductive Amination.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1-1.2 eq) in DCE or DCM (0.1 M), add a catalytic amount of acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-alkylated amine.

Parameter Condition Rationale
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reagent for reducing iminium ions in the presence of carbonyls.
Catalyst Acetic Acid (optional)Can facilitate the formation of the iminium ion intermediate.

IV. Urea Formation: Reaction with Isocyanates

The reaction of the secondary amine with isocyanates provides a straightforward route to substituted ureas, which are important pharmacophores.

Mechanistic Overview

The reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. This is a rapid and generally quantitative reaction that does not require a catalyst or produce any byproducts.

Experimental Protocol: Urea Synthesis with an Isocyanate

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF (0.1 M).

  • Add the isocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours. The reaction is often complete in a short period.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. The chemoselective functionalization of its exocyclic secondary amine through acylation, sulfonylation, reductive amination, and urea formation provides access to a diverse range of compounds with potential applications in drug discovery and development. The protocols outlined in this document provide a practical guide for researchers to effectively utilize this scaffold in their synthetic endeavors. Careful consideration of the reaction mechanisms and optimization of the experimental conditions will ensure successful and efficient synthesis of the desired target molecules.

References

  • Singh, G. S., & D’hooghe, M. (2022). Recent advances in the synthesis and reactivity of azetidines. RSC Advances, 12(34), 22005-22026. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). The Chemistry of Azetidines. Chemical Reviews, 96(5), 1779-1828. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Application Note & Protocols: Synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of C2-Substituted Azetidines in Drug Discovery

Azetidines, as strained four-membered nitrogenous heterocycles, have emerged as valuable scaffolds in medicinal chemistry.[1][2] Their rigid conformation allows for precise positioning of substituents in three-dimensional space, which can lead to potent and selective interactions with biological targets.[3] Unlike their more flexible five- and six-membered counterparts, the inherent ring strain of azetidines can be harnessed for unique chemical transformations and to confer desirable physicochemical properties to drug candidates.[1][2]

Chiral C2-substituted azetidines, in particular, are of significant interest as they introduce a stereocenter adjacent to the ring nitrogen, providing a key handle for asymmetric synthesis and molecular recognition.[3] The target molecule of this guide, tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, is a versatile building block. The Boc-protected ring nitrogen allows for controlled manipulations, while the secondary methylamino group serves as a nucleophilic handle for a wide array of derivatization strategies, enabling the exploration of chemical space in drug development programs.

This document provides a detailed overview of robust synthetic routes to this key intermediate and outlines protocols for its subsequent derivatization, emphasizing the chemical reasoning behind procedural choices to ensure reproducibility and scalability.

Overview of Synthetic Strategies

The synthesis of the target compound can be approached from several common, commercially available chiral precursors. The choice of route often depends on the availability of starting materials, scalability requirements, and the specific hazards associated with the reagents. The three primary pathways converge on the target molecule, starting from either the corresponding carboxylic acid, primary alcohol, or primary amine.

G start_node start_node intermediate_node intermediate_node target_node target_node A (S)-1-Boc-azetidine- 2-carboxylic acid D Amide Coupling (MeNH₂) A->D Step 1 B (S)-1-Boc-2-(hydroxymethyl) azetidine F Oxidation to Aldehyde B->F Step 1 C (S)-1-Boc-2-(aminomethyl) azetidine H Reductive Amination (Formaldehyde) C->H E Amide Reduction D->E Step 2 Target tert-Butyl (2S)-2-(methylaminomethyl) azetidine-1-carboxylate E->Target G Reductive Amination (MeNH₂) F->G Step 2 G->Target H->Target

Figure 1: High-level overview of the primary synthetic pathways to the target compound.

Synthetic Route A: Amide Coupling and Reduction

This is arguably the most direct route, starting from the commercially available (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-Aze-OH).[4] The strategy involves two key transformations: the formation of a methylamide followed by its reduction to the secondary amine.

Causality and Experimental Choices
  • Amide Coupling: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[5] Therefore, the carboxylic acid must first be activated. Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or activators that form acyl fluorides are commonly used to generate a highly electrophilic intermediate that readily reacts with methylamine.[5][6] The choice of coupling agent can impact reaction time, yield, and purification complexity.

  • Amide Reduction: The resulting amide is a stable functional group requiring a powerful reducing agent for conversion to an amine. Lithium aluminum hydride (LiAlH₄) is highly effective but requires strictly anhydrous conditions and careful quenching. Alternative, milder borane reagents can also be employed, sometimes offering better functional group tolerance.

Detailed Protocol: Route A

Step 1: Synthesis of tert-Butyl (2S)-2-(methylcarbamoyl)azetidine-1-carboxylate

  • To a stirred solution of (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) at 0 °C, add EDAC (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active ester.

  • Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate in Hexanes) to yield the desired amide.

Step 2: Synthesis of this compound

  • [CAUTION: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (N₂ or Ar) with anhydrous solvents.]

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.3 M) at 0 °C, add a solution of tert-butyl (2S)-2-(methylcarbamoyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of H₂O (X mL), 15% NaOH (aq) (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the target compound, which can be purified further by chromatography if necessary.

Data Summary: Route A
StepKey ReagentsSolventTemp.Typical YieldNotes
1. Amide Coupling Boc-Aze-OH, EDAC, HOBt, MeNH₂DCM0 °C to RT85-95%Other coupling agents like HATU can be used.
2. Amide Reduction LiAlH₄THF0 °C to Reflux70-85%Requires strictly anhydrous conditions.

Synthetic Route B: Oxidation and Reductive Amination

This pathway begins with the reduction of Boc-Aze-OH or direct use of the commercially available alcohol, tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate.[7] The alcohol is oxidized to a transient aldehyde, which is then subjected to reductive amination.

Causality and Experimental Choices
  • Oxidation: The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. Milder, controlled oxidation systems like Dess-Martin periodinane (DMP) or Swern oxidation are ideal as they are highly selective for primary alcohols to aldehydes. These reactions are typically run at low temperatures to ensure the stability of the resulting aldehyde.

  • Reductive Amination: This is a one-pot reaction where the aldehyde reacts with methylamine to form an intermediate imine (or iminium ion), which is immediately reduced in situ by a mild reducing agent.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation because it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the aldehyde precursor as readily as other hydrides.[9]

G cluster_0 Reductive Amination Workflow reagent_node reagent_node intermediate_node intermediate_node process_node process_node Aldehyde Azetidine-2-carbaldehyde Imine Iminium Ion Intermediate [R-CH=N⁺H-Me] Aldehyde->Imine Condensation Amine Methylamine (MeNH₂) Amine->Imine Hydride Reducing Agent (e.g., NaBH(OAc)₃) Product Target Secondary Amine Hydride->Product Imine->Product Reduction

Figure 2: Workflow for the reductive amination step.

Detailed Protocol: Route B

Step 1: Synthesis of tert-Butyl (2S)-2-formylazetidine-1-carboxylate

  • To a stirred solution of tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ (aq) and saturated Na₂S₂O₃ (aq). Stir vigorously until both layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure (the aldehyde can be volatile). The crude aldehyde is often used immediately in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude aldehyde from the previous step in anhydrous 1,2-dichloroethane (DCE) or DCM (0.2 M).

  • Add methylamine (2.0 M in THF, 1.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated NaHCO₃ (aq).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the target product.

Derivatization of the Secondary Amine

Once this compound is synthesized, the secondary amine provides a versatile point for diversification. Standard organic transformations can be applied to generate a library of analogues.

G start_node start_node reagent_node reagent_node product_node product_node Target tert-Butyl (2S)-2-(methylaminomethyl) azetidine-1-carboxylate Amide Amide Derivative Target->Amide Acylation / Amidation Sulfonamide Sulfonamide Derivative Target->Sulfonamide Sulfonylation RCOOH R-COOH + Coupling Agent RCOOH->Amide RCOCl R-COCl + Base RCOCl->Amide RSO2Cl R-SO₂Cl + Base RSO2Cl->Sulfonamide

Figure 3: Key derivatization pathways from the target secondary amine.

Protocol: Amide Formation (Acylation)
  • Dissolve the target amine (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous DCM (0.2 M).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir at room temperature for 4-12 hours until the reaction is complete as monitored by LC-MS.

  • Workup by diluting with DCM and washing with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by chromatography to obtain the final amide derivative.

Protocol: Sulfonamide Formation
  • Dissolve the target amine (1.0 eq) in anhydrous DCM (0.2 M) and add a base such as triethylamine or DIPEA (1.5 eq).

  • Cool the solution to 0 °C and add a sulfonyl chloride of interest (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Workup as described for the amide formation protocol.

  • Purify by flash chromatography to isolate the desired sulfonamide derivative.

References

  • Valente, L. F., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Couto, I., et al. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Ramirez, A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]

  • Fehér, K., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • West, T. H., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • Li, Z., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

  • PubChem. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Synple Chem. Available Synple Chem Reagent Cartridges. [Link]

  • PubChem. tert-butyl 2-(aminomethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate and its analogues. These chiral azetidine scaffolds are pivotal building blocks in contemporary drug discovery, valued for the unique three-dimensional architecture they introduce into bioactive molecules. However, their purification presents distinct challenges stemming from their basicity, potential for physical state inconsistencies (oils vs. solids), and the critical need to maintain enantiomeric integrity.

This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. We will move from specific troubleshooting scenarios to broader frequently asked questions, supported by detailed protocols and visual workflows.

Part 1: Troubleshooting Guide

This section addresses the most frequent and pressing issues researchers face during the purification process in a direct question-and-answer format.

Q1: My product yield is significantly low after the initial acid-base aqueous workup. What are the likely causes and how can I improve recovery?

A1: Low recovery from an acid-base extraction of a basic compound like your azetidine derivative typically points to two main culprits: incomplete extraction due to improper pH control or the formation of stable emulsions.

Causality and Scientific Rationale: The core principle of this extraction relies on the reversible protonation of the secondary amine. In an acidic aqueous phase (pH ~2-3), the amine is protonated to its ammonium salt form, rendering it highly water-soluble. This allows for the removal of non-basic organic impurities with an immiscible organic solvent. Subsequently, raising the pH of the aqueous layer to a basic state (pH ~11-12) deprotonates the ammonium salt, regenerating the neutral, organic-soluble "free base" for extraction into a fresh organic layer.[1][2] Failure to reach the correct pH at either stage will result in the product remaining in the wrong phase.

Step-by-Step Troubleshooting Protocol:

  • Initial Acid Wash Verification: After dissolving your crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate), add an aqueous acid solution (e.g., 1M HCl). Vigorously mix the layers and then allow them to separate. Crucially, check the pH of the aqueous layer using a pH strip or meter to ensure it is firmly in the 2-3 range. If not, add more acid.

  • Extraction of Impurities: Separate the layers. Perform 2-3 washes of the acidic aqueous layer with your organic solvent to thoroughly remove any neutral or acidic impurities.

  • Basification and Product Extraction: Cool the acidic aqueous layer in an ice bath to manage any heat generated during neutralization. Slowly add a strong base (e.g., 2M NaOH) with stirring until the pH of the aqueous layer is confirmed to be >11. This step is critical for liberating the free amine.

  • Efficient Back-Extraction: Extract the now basic aqueous layer multiple times (at least 3-5 times) with a fresh organic solvent (e.g., dichloromethane). The basic nature of the product requires thorough extraction to achieve high recovery.

  • Managing Emulsions: If an emulsion forms at the interface, it can be broken by adding a saturated NaCl solution (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers.

Q2: My purified product is a persistent, thick oil that refuses to solidify, making it difficult to handle and weigh accurately. How can I induce solidification?

A2: It is very common for Boc-protected amino acid derivatives to present as viscous oils, a physical state often stabilized by minor impurities or residual solvent.[3]

Expert Insights & Solutions:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum (ideally <1 mbar) for several hours, sometimes with gentle heating (30-40°C) if the compound is stable.

  • Trituration: This is the most effective technique. Add a small amount of a non-polar solvent in which your product is poorly soluble but impurities might be. Pentane or a hexane/diethyl ether mixture are excellent choices.[3]

    • Protocol: Add the non-polar solvent to the oil and vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can initiate nucleation. Alternatively, use a sonicator to provide energy. If successful, the oil will convert into a crystalline or amorphous solid. You can then collect the solid by filtration.

  • Seed Crystal Induction: If you have ever had a batch solidify, save a few crystals. Adding a single seed crystal to a new batch of purified oil can trigger crystallization.[4]

  • Salt Formation: As a last resort, consider converting the amine to a stable salt (e.g., a hydrochloride or fumarate salt). Dissolve the oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of a solution of HCl in ether or fumaric acid in ethanol. The resulting salt will often precipitate as a solid that is much easier to handle, though this changes the chemical nature of your final compound.

Q3: I'm seeing significant tailing and poor separation of my product during silica gel flash chromatography. How can I improve the peak shape?

A3: This is a classic problem when purifying basic compounds on standard, slightly acidic silica gel. The secondary amine on your azetidine derivative interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing and sometimes irreversible adsorption.

The Self-Validating Solution: Basic Modifiers

The solution is to "deactivate" these acidic sites by adding a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.5-1% of a concentrated ammonium hydroxide solution to your mobile phase mixture. For example, if your eluent is 95:5 Dichloromethane:Methanol, you would prepare it as 94.5:5:0.5 Dichloromethane:Methanol:TEA.

  • Mechanism of Action: The modifier preferentially binds to the acidic sites on the silica, creating a more neutral surface for your product to travel through. This minimizes strong ionic interactions, resulting in sharper, more symmetrical peaks and better separation.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification strategy for a newly synthesized this compound derivative?

A1: A multi-step strategy is most robust.

  • Initial Workup: Begin with the optimized acid-base extraction described in the troubleshooting section. This is the most powerful first step to remove the bulk of acidic, basic, and neutral impurities.

  • Chromatography: Follow up with automated flash chromatography on silica gel. Use a gradient elution and ensure your mobile phase is modified with ~0.5-1% triethylamine to prevent peak tailing.

  • Final Analysis: After purification, always confirm purity and identity via ¹H NMR and LC-MS. To confirm enantiomeric purity, a final analysis using chiral HPLC is mandatory.[6][7]

Q2: How can I prevent the Boc protecting group from cleaving during my purification?

A2: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Accidental deprotection is a common pitfall.

  • Avoid Strong Acids: Never use strong acids during the workup unless it is for the express purpose of Boc removal (e.g., TFA, concentrated HCl). Use only dilute acids (e.g., 1M HCl) for extraction and ensure the system is not left for extended periods.

  • Chromatography Considerations: Do not use acidic modifiers in your chromatography eluent. Standard, untreated silica gel is slightly acidic and can cause some degradation over long run times. Using the recommended basic modifier (TEA or NH₄OH) not only improves peak shape but also neutralizes the column, protecting the Boc group.

  • Solvent Choice: Be aware that prolonged exposure to some chlorinated solvents like dichloromethane in the presence of even trace moisture can generate trace HCl, potentially compromising the Boc group. Always use freshly distilled or stabilized grades of solvents.

Q3: My compound is the correct mass, but I am unsure of its enantiomeric excess (e.e.). How do I purify the desired (2S) enantiomer away from the (2R) enantiomer?

A3: Standard purification techniques like extraction and non-chiral chromatography will not separate enantiomers.[8] They have identical physical properties in a non-chiral environment.

  • Analysis: You must first determine the e.e. using a specialized analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) .[7][9] This requires screening various chiral stationary phases (e.g., polysaccharide-based columns) to find one that can resolve the two enantiomers.

  • Preparative Separation: If you find a suitable chiral column and mobile phase, you can scale up from analytical HPLC to preparative chiral HPLC to separate the enantiomers on a larger scale. This is a specialized, often costly, but highly effective method.

  • Diastereomeric Salt Resolution: A classical alternative involves reacting your racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid). This forms two diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization.[10] After separation, the desired salt is treated with a base to liberate the pure enantiomer of your amine.

Part 3: Protocols, Data & Visualizations

Optimized Flash Chromatography Conditions

This protocol assumes the product has already undergone an initial acid-base workup.

  • Column Selection: Choose a silica gel column appropriate for your sample size.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. If it is insoluble, "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and placing the dried powder atop the column.

  • Mobile Phase Preparation: A common starting point for these polar compounds is a gradient of methanol in dichloromethane (DCM), or ethyl acetate in hexanes if the derivative is less polar. Crucially, add 0.5-1% triethylamine (TEA) to your polar mobile phase (the "B" solvent).

  • Gradient Elution:

    • Equilibrate the column with 100% non-polar solvent (e.g., Hexanes or DCM) + 0.5% TEA.

    • Run a shallow gradient, for example, from 0% to 20% Methanol in DCM over 10-15 column volumes.

    • Monitor the elution using a UV detector.

  • Fraction Collection & Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the pure product.

Derivative Type Typical Eluent System (with 0.5% TEA) Comments
Parent Compound 5-15% Methanol in DichloromethaneThe free secondary amine makes this quite polar.
N-Alkylated Derivatives 2-10% Methanol in DichloromethanePolarity will decrease slightly with larger alkyl groups.
Aryl Derivatives 20-60% Ethyl Acetate in HexanesMay be less polar; a less polar system can be used.
Visual Workflow: Purification Strategy Decision Tree

This diagram outlines the logical steps for purifying your crude product.

Purification_Workflow crude Crude Product (Post-Reaction) workup Acid-Base Extraction (pH 2 -> pH 12) crude->workup check_purity Assess Purity & State (TLC, NMR, LC-MS) workup->check_purity is_solid Is Product a Solid? check_purity->is_solid is_pure Purity > 95%? is_solid->is_pure Yes triturate Triturate with Hexane or Attempt Recrystallization is_solid->triturate No (Oil) is_ee_ok e.e. > 98%? is_pure->is_ee_ok Yes chromatography Flash Chromatography (with 0.5% TEA) is_pure->chromatography No chiral_hplc Preparative Chiral HPLC is_ee_ok->chiral_hplc No final_product Pure Product (Store at 2-8°C) is_ee_ok->final_product Yes triturate->chromatography chromatography->check_purity chiral_hplc->final_product

Caption: Decision tree for purification strategy.

Visual Workflow: Acid-Base Extraction

This diagram illustrates the separation of the product from impurities.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction start Crude Mixture in Organic Solvent (Product + Impurities) add_acid add_acid start->add_acid layers1 Organic Layer (Neutral/Acidic Impurities) Aqueous Layer (Protonated Product) add_acid->layers1 aqueous_phase Aqueous Layer (Protonated Product) layers1:f1->aqueous_phase Separate Layers add_base add_base aqueous_phase->add_base layers2 Aqueous Layer (Salts) Organic Layer (Pure Product) add_base->layers2 final Purified Product (Free Base) layers2:f1->final Extract with Organic Solvent & Evaporate

Sources

Navigating the Labyrinth: A Technical Guide to Optimizing Boc Deprotection of Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to be your trusted companion in the often-challenging endeavor of N-Boc deprotection of azetidines. The inherent ring strain of the four-membered azetidine core, a prized scaffold in modern drug discovery, presents a unique set of challenges during the removal of the tert-butyloxycarbonyl (Boc) protecting group. This technical support center will provide you with field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges and achieve clean, efficient, and ring-intact deprotection.

The central challenge in the Boc deprotection of azetidines lies in the delicate balance between cleaving the N-Boc bond and preserving the strained four-membered ring.[1] Acid-catalyzed ring-opening is a common and often frustrating side reaction.[1] The propensity for this unwanted reaction is intricately linked to the pKa of the azetidine nitrogen and the overall electronic and steric environment of the molecule.[1] This guide will equip you with the knowledge to rationally select and optimize your deprotection conditions to favor the desired outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Boc deprotection of your azetidine-containing compounds.

Problem 1: Azetidine Ring-Opening

Q: My reaction is yielding a complex mixture of products, and mass spectrometry analysis suggests the formation of ring-opened byproducts. How can I prevent this?

A: Azetidine ring-opening under acidic conditions is a classic problem stemming from the inherent strain of the four-membered ring.[1] The mechanism often involves protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack, either by an external nucleophile or intramolecularly.[1]

Causality and Strategic Solutions:

  • Acid Strength and Concentration: Strong acids like neat trifluoroacetic acid (TFA) can aggressively protonate the azetidine nitrogen, leading to rapid ring cleavage.

    • Solution: Opt for milder acidic conditions. A systematic screening of acid concentration is crucial. Start with a lower concentration of TFA (e.g., 10-20% in a suitable solvent like dichloromethane (DCM)) and gradually increase it while monitoring the reaction closely.[2] Alternatively, consider using weaker acids such as p-toluenesulfonic acid (pTSA) or phosphoric acid.[3] A deep eutectic solvent system of choline chloride and pTSA has been reported as an effective and green alternative for Boc deprotection.[3]

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the ring-opening pathway.

    • Solution: Perform the deprotection at or below room temperature (0 °C to 25 °C). If the reaction is sluggish, it is generally preferable to extend the reaction time rather than increasing the temperature.

  • Solvent Choice: The solvent can influence the stability of the protonated azetidine intermediate.

    • Solution: Aprotic solvents like DCM are standard. However, for particularly sensitive substrates, exploring other solvents may be beneficial.

  • Substrate Electronics: Electron-withdrawing groups on the azetidine ring or its substituents can lower the basicity of the azetidine nitrogen, making it less prone to protonation and subsequent ring-opening. Conversely, electron-donating groups can increase its basicity and susceptibility to acid-catalyzed degradation.

Experimental Protocol: Mild Boc Deprotection with p-Toluenesulfonic Acid (pTSA)

  • Dissolve the N-Boc azetidine in a suitable solvent (e.g., DCM or toluene) at a concentration of approximately 0.1 M.

  • Add p-toluenesulfonic acid monohydrate (1.1 to 2.0 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected azetidine.

  • Purify the product by column chromatography on silica gel if necessary.

Problem 2: Incomplete Deprotection

Q: My reaction has stalled, and a significant amount of the N-Boc protected starting material remains even after prolonged reaction times. What should I do?

A: Incomplete deprotection can be as frustrating as decomposition. Several factors can contribute to a sluggish reaction.

Causality and Strategic Solutions:

  • Insufficient Acid: The stoichiometry of the acid may be insufficient to drive the reaction to completion, especially if the substrate or other functional groups in the molecule can consume the acid. The rate of Boc cleavage can have a second-order dependence on the acid concentration.

    • Solution: Gradually increase the equivalents of acid. For TFA, a stepwise increase in concentration (e.g., from 20% to 50% in DCM) can be effective.[4] For solid acids like pTSA, adding another portion of the reagent can restart the reaction.

  • Steric Hindrance: Bulky substituents near the N-Boc group can sterically hinder the approach of the acid, slowing down the deprotection rate.[5]

    • Solution: In such cases, a stronger acid or a longer reaction time may be necessary. Careful optimization is key to finding a balance between forcing the reaction to completion and avoiding side reactions.

  • Reaction Temperature: While high temperatures are generally avoided, a modest increase (e.g., from 0 °C to room temperature) can sometimes be sufficient to overcome the activation barrier for sterically hindered substrates.

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection Observed check_acid Check Acid Stoichiometry and Concentration start->check_acid increase_acid Increase Acid Equivalents or Concentration check_acid->increase_acid If insufficient monitor Monitor Reaction Progress (TLC/LC-MS) increase_acid->monitor complete Reaction Complete monitor->complete Success no_change Still Incomplete monitor->no_change No improvement check_temp Consider Modest Temperature Increase (e.g., 0°C to RT) no_change->check_temp extend_time Extend Reaction Time no_change->extend_time alternative_reagent Consider Alternative Deprotection Reagent no_change->alternative_reagent check_temp->monitor extend_time->monitor

Caption: A decision-making workflow for addressing incomplete Boc deprotection.

Comparative Table of Common Boc Deprotection Conditions for Azetidines

Reagent(s)SolventTypical ConcentrationTemperature (°C)Reaction TimeKey Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v)0 - 2530 min - 4 hHighly effective but can cause ring-opening in sensitive substrates. Optimization of concentration is critical.[2]
Hydrogen Chloride (HCl)Dioxane, Ethyl Acetate, or Diethyl Ether4 M solution0 - 251 - 6 hA common and effective alternative to TFA. Anhydrous conditions are important to prevent side reactions.
p-Toluenesulfonic Acid (pTSA)DCM, Toluene1.1 - 2.0 eq.251 - 12 hA milder solid acid, good for substrates sensitive to strong acids.[3]
Phosphoric Acid (aq.)Tetrahydrofuran (THF)85% solution25 - 5012 - 24 hA greener and milder option, but may require longer reaction times and elevated temperatures.
Oxalyl Chloride / MethanolMethanol3 eq. Oxalyl Chloride251 - 4 hA mild, non-TFA based method that can be advantageous for substrates with other acid-labile groups.[5]

Frequently Asked Questions (FAQs)

Q1: Can I use neat TFA for Boc deprotection of my azetidine?

While neat TFA is a powerful deprotecting agent, it is generally not recommended as a starting point for azetidines due to the high risk of ring-opening. It is always advisable to start with a diluted solution of TFA in a solvent like DCM and optimize from there. However, for exceptionally stable azetidine systems, such as those incorporated into certain macrocyclic peptides, even high concentrations of TFA (e.g., 90% in a scavenger mixture) have been used successfully without ring degradation.

Q2: My azetidine contains other acid-sensitive functional groups. What are my options for selective Boc deprotection?

This is a classic challenge in multi-step synthesis. Here are a few strategies:

  • Fine-tuning Acidic Conditions: Very mild acidic conditions, such as highly diluted TFA or the use of a weaker acid like pTSA, may allow for the selective removal of the more acid-labile Boc group while leaving other, less sensitive groups intact.

  • Alternative Reagents: Consider methods that do not rely on strong Brønsted acids. The oxalyl chloride/methanol system is a good candidate.[5] Lewis acids have also been employed for Boc deprotection, but their compatibility with the azetidine ring must be carefully evaluated.

  • Orthogonal Protecting Groups: For future syntheses, consider using an orthogonal protecting group strategy. For instance, protecting the azetidine nitrogen with a carboxybenzyl (Cbz) group allows for its removal via hydrogenolysis, which is compatible with many acid-labile protecting groups.[6]

Q3: What is the best work-up procedure after an acidic Boc deprotection of an azetidine?

The goal of the work-up is to neutralize the excess acid and isolate the free amine without causing degradation.

  • Aqueous Basic Wash: The most common method is to wash the reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate or sodium carbonate.[3] It is important to perform this step promptly after the reaction is complete to minimize the exposure of the deprotected, and potentially more sensitive, azetidine to acidic conditions.

  • Solid-Supported Bases: For water-soluble or sensitive compounds, using a solid-supported base like Amberlyst A21 resin can be an effective way to neutralize the acid without introducing water.[7] The resin can be simply filtered off after the neutralization is complete.

  • Direct Evaporation (for volatile acids): If using a volatile acid like TFA, it is possible to remove it by evaporation under reduced pressure. However, the resulting amine will be the trifluoroacetate salt. If the free amine is required, a subsequent basic work-up will be necessary.

Q4: I am observing t-butylation of my substrate as a side reaction. How can I prevent this?

The t-butyl cation generated during Boc deprotection is an electrophile that can alkylate nucleophilic functional groups in your molecule, such as phenols, thiols, or electron-rich aromatic rings.

  • Use of Scavengers: The addition of a cation scavenger to the reaction mixture is the most effective way to prevent t-butylation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These molecules will preferentially react with the t-butyl cation, preventing it from reacting with your substrate.

Mechanistic Insight: The Acid-Catalyzed Deprotection and Ring-Opening of N-Boc Azetidines

G cluster_deprotection Desired Deprotection Pathway cluster_ringopening Undesired Ring-Opening Pathway BocAzetidine N-Boc Azetidine ProtonatedBoc Protonated N-Boc Azetidine BocAzetidine->ProtonatedBoc + H+ Carbocation tert-Butyl Cation + Carbamic Acid Intermediate ProtonatedBoc->Carbocation Cleavage DeprotectedAzetidine Deprotected Azetidine (as salt) Carbocation->DeprotectedAzetidine - CO2 FreeAzetidine Free Azetidine DeprotectedAzetidine->FreeAzetidine Basic Work-up ProtonatedAzetidine Protonated Azetidine DeprotectedAzetidine->ProtonatedAzetidine + H+ RingOpened Ring-Opened Product ProtonatedAzetidine->RingOpened Nucleophilic Attack (Nu-)

Sources

Technical Support Center: Synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, is typically approached via two primary routes. The selection of the optimal route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Reductive Amination. This is a highly convergent approach starting from the corresponding aldehyde, tert-Butyl (2S)-2-formylazetidine-1-carboxylate, and reacting it with methylamine in the presence of a selective reducing agent.

  • Route B: N-Methylation. This route begins with tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate and introduces the methyl group, often through reductive amination with formaldehyde or direct alkylation with a methylating agent.

Due to its efficiency and control, this guide will focus primarily on the troubleshooting aspects of Route A: Reductive Amination , as it is a commonly employed and robust method.

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Preparation of Precursor cluster_1 Core Synthesis cluster_2 Purification Start tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate Oxidation Oxidation (e.g., Dess-Martin, Swern) Start->Oxidation Step 1 Aldehyde tert-Butyl (2S)-2-formylazetidine-1-carboxylate Oxidation->Aldehyde Reductive_Amination Reductive Amination with Methylamine & Reducing Agent Aldehyde->Reductive_Amination Step 2 Final_Product This compound Reductive_Amination->Final_Product Workup Aqueous Work-up Final_Product->Workup Purification Column Chromatography Workup->Purification Side_Reaction cluster_0 Desired Pathway cluster_1 Side Reaction Aldehyde Azetidine-Aldehyde Imine_Formation + Methylamine Aldehyde->Imine_Formation Reduction_Aldehyde + Reducing Agent Aldehyde->Reduction_Aldehyde Imine Imine/Iminium Ion Imine_Formation->Imine Reduction_Imine + Reducing Agent Imine->Reduction_Imine Product Target Amine Reduction_Imine->Product Alcohol Alcohol Byproduct Reduction_Aldehyde->Alcohol

Caption: Competing pathways in reductive amination.

Preventative Measures:

  • Switch to a More Selective Reducing Agent: As mentioned in A1, NaBH(OAc)₃ is the preferred reagent. Its reduced hydridic character compared to NaBH₄ makes it significantly less reactive towards aldehydes and ketones at room temperature.

  • Optimize Imine Formation: Ensure that the imine has sufficient time to form before the reducing agent is added. Pre-stirring the aldehyde and methylamine for at least 30 minutes in the presence of a catalytic amount of acetic acid is crucial.

  • One-Pot, Staggered Addition: A reliable protocol involves dissolving the aldehyde and methylamine (as a solution in THF or methanol) in DCM, adding a few drops of glacial acetic acid, stirring for 30-60 minutes at room temperature, and then adding the NaBH(OAc)₃ portion-wise while monitoring the internal temperature.

Q3: My final product is difficult to purify by column chromatography. Are there any tips for improving separation?

A3: The basic nature of the secondary amine in the product can lead to tailing on silica gel chromatography, making separation from closely eluting impurities challenging.

Purification Strategy:

  • Column Deactivation: Pre-treating the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) can significantly reduce tailing. The triethylamine competes for the acidic silanol groups on the silica surface, preventing the product from strongly adsorbing.

  • Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. A common gradient for this type of compound is Hexanes:Ethyl Acetate with a constant small percentage of triethylamine. For more polar impurities, a switch to a Dichloromethane:Methanol system (again, with 1-2% triethylamine) may be required.

  • Alternative Purification - Acid/Base Extraction: Before chromatography, an acid/base workup can remove non-basic impurities.

    • Dissolve the crude product in a water-immiscible solvent like DCM or Ethyl Acetate.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt.

    • Wash the organic layer to remove any remaining product.

    • Combine the acidic aqueous layers and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 12.

    • Extract the free amine back into an organic solvent (e.g., DCM).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. This enriched material will be much easier to purify by chromatography.

Exemplary Protocol: Reductive Amination

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Step 1: Oxidation of the Alcohol to the Aldehyde

tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate can be oxidized to the corresponding aldehyde using standard methods such as Dess-Martin periodinane or Swern oxidation. The resulting aldehyde is often used immediately in the next step without extensive purification to avoid decomposition.

Step 2: Reductive Amination

  • To a solution of crude tert-Butyl (2S)-2-formylazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add a solution of methylamine (1.5 eq, e.g., as a 2.0 M solution in THF).

  • Add glacial acetic acid (0.1 eq) and stir the mixture for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Lund, H., & Hammerich, O. (Eds.). (2020). Organic Electrochemistry, Revised and Expanded. CRC press.
  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1334. [Link]

  • tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Process for the synthesis of arformoterol. (n.d.). Google Patents.

Validation & Comparative

A Technical Guide to the Mass Spectrometry Analysis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based analytical strategies for tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, a chiral building block increasingly utilized in medicinal chemistry. We will explore direct LC-MS/MS analysis, delve into the utility of derivatization techniques, and offer a comparative perspective to guide your analytical method development.

Introduction to the Analyte and its Challenges

This compound is a small, polar molecule featuring a chiral center, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group. This combination of features presents a unique set of analytical challenges for mass spectrometry. The polarity of the molecule can make it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, while the presence of the Boc group significantly influences its fragmentation behavior in the mass spectrometer. Furthermore, the chirality of the molecule may necessitate specific analytical approaches to ensure stereospecific quantification.

Direct LC-MS/MS Analysis: The Frontline Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the workhorse of modern bioanalytical and pharmaceutical laboratories, offering high sensitivity and selectivity.[1] For the direct analysis of this compound, careful consideration of both the chromatographic separation and the mass spectrometric detection is crucial.

Chromatographic Strategy: Taming a Polar Analyte

The polar nature of the analyte, stemming from the secondary amine and the carbamate linkage, can lead to poor retention on conventional C18 columns. To overcome this, two primary chromatographic strategies can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[2][3] This technique often provides superior retention and peak shape for small, polar amines compared to reversed-phase chromatography.[4]

  • Reversed-Phase Chromatography with Modified Conditions: While challenging, reversed-phase chromatography can be optimized for polar analytes by using columns with polar-embedded or polar-endcapped stationary phases. Additionally, employing highly aqueous mobile phases can enhance retention.

A comparative summary of these approaches is presented in Table 1.

Chromatographic ModeStationary PhaseMobile PhaseAdvantagesDisadvantages
HILIC Polar (e.g., silica, amide)High organic (>70% ACN)Excellent retention for polar analytes, improved MS sensitivity.[2][3]Can be more susceptible to matrix effects, longer equilibration times.[2]
Reversed-Phase Non-polar (e.g., C18)High aqueousRobust and widely used, extensive column chemistries available.Poor retention for highly polar compounds without modification.[4]
Mass Spectrometric Detection: Unraveling the Fragmentation

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this molecule due to the presence of the basic secondary amine. The fragmentation of the Boc-protected amine is a well-characterized process that dictates the selection of multiple reaction monitoring (MRM) transitions for quantification.

The primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (CO₂, 44 Da). This leads to a characteristic set of product ions.

dot

fragmentation M_H [M+H]⁺ (m/z 201.16) M_H_C4H8 [M+H-C₄H₈]⁺ (m/z 145.10) M_H->M_H_C4H8 - C₄H₈ M_H_C4H8_CO2 [M+H-C₄H₈-CO₂]⁺ (m/z 101.08) M_H_C4H8->M_H_C4H8_CO2 - CO₂ derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Sample containing Analyte Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Deriv_Step Add Dansyl Chloride & Alkaline Buffer Extraction->Deriv_Step Incubation Incubate at Elevated Temperature Deriv_Step->Incubation Quench Quench Reaction Incubation->Quench LC_Separation Reversed-Phase LC Separation Quench->LC_Separation MS_Detection ESI-MS/MS Detection LC_Separation->MS_Detection

Sources

A Comparative Guide to the Structure-Activity Relationship of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold in Targeting Nicotinic Acetylcholine Receptors

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors, part of the cys-loop superfamily of ligand-gated ion channels, are implicated in a wide range of physiological and pathological processes, including cognitive function, pain perception, and addiction.[2] The conformational rigidity of the azetidine ring plays a crucial role in orienting substituents for optimal interaction with the receptor's binding pocket, often leading to enhanced potency and selectivity.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, a key building block for potent nAChR modulators, with a focus on the α4β2 subtype, a major player in nicotine addiction and a target for novel therapeutics.[1][3]

Core Molecular Scaffold: this compound

The parent compound, this compound, presents several key features for chemical modification and SAR exploration:

  • The Azetidine Ring: A conformationally constrained core.

  • The (2S)-Stereocenter: Introducing chirality, which is often critical for selective receptor interaction.

  • The Methylaminomethyl Side Chain at C2: A site for exploring the impact of basicity, sterics, and hydrogen bonding potential.

  • The tert-Butoxycarbonyl (Boc) Protecting Group on the Nitrogen: Allows for facile derivatization and can be replaced with various substituents to probe their influence on activity.

The following sections will dissect the impact of systematic modifications at these positions, drawing insights from published studies on related azetidine-containing nAChR ligands.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The potency and efficacy of azetidine-based nAChR ligands are highly sensitive to structural modifications. The following analysis compares the impact of key structural changes on the biological activity of this compound analogs.

Impact of the Azetidine Ring Size and Conformation

The four-membered azetidine ring appears to be optimal for high-affinity binding to β2*-containing nAChRs.[4]

  • Ring Expansion: Expanding the azetidine ring to a five-membered pyrrolidine ring generally leads to a significant decrease in binding potency at α4β2-nAChRs.[4][5] This suggests that the more compact and rigid conformation of the azetidine ring is crucial for fitting into the receptor's binding site.[1]

  • N-Methylation of Pyrrolidine Analogs: Interestingly, N-methylation of the corresponding pyrrolidine analogs can sometimes restore the high binding affinity, indicating that the position of the nitrogen and its substituent is a critical determinant of activity.[4]

Modifications of the C2-Side Chain

The nature of the substituent at the C2 position of the azetidine ring profoundly influences the ligand's interaction with the nAChR.

  • Chain Length and Flexibility: While direct SAR on the methylaminomethyl side chain of the title compound is not extensively documented in the provided results, studies on related analogs suggest that the length and flexibility of this chain are important.

  • Basicity of the Amino Group: The basicity of the terminal amine is a key factor. A protonated nitrogen atom is often an essential pharmacophoric element for nicotinic ligands, engaging in ionic interactions within the receptor binding site.[1] Modifications that alter the pKa of this amine would be expected to impact binding affinity.

The Role of the Azetidine Nitrogen Substituent

The substituent on the azetidine nitrogen, in this case, the Boc group, is a critical handle for modulating the pharmacological profile. In many active analogs, this protecting group is removed or replaced by other functionalities.

  • Boc Group Removal: Deprotection of the Boc group to yield the secondary amine is a common step in the synthesis of active nAChR ligands. The resulting free amine can then be further derivatized.

  • Introduction of Aromatic Moieties: The azetidine nitrogen is often linked to a larger aromatic system, frequently a pyridyl ether scaffold, which is a common feature in potent α4β2-nAChR partial agonists.[1]

Comparative Performance Data of Azetidine Analogs at α4β2 nAChRs

The following table summarizes the in vitro performance of representative azetidine-containing nAChR ligands, highlighting the impact of structural modifications on binding affinity (Ki) and functional activity (EC50 and IC50).

Compound/AnalogModification from Parent ScaffoldTargetBinding Affinity (Ki, nM)Functional Agonist Activity (EC50, nM)Functional Inactivation (IC50, nM)Reference
Azetidine 13 Isoxazolylpyridine ether linked to azetidineHuman α4β2 nAChRPotent (sub-nanomolar to low nanomolar range)4332[4]
Pyrrolidine 18 Ring expansion to pyrrolidineHuman α4β2 nAChR>30-fold less potent than Azetidine 13>100>100[4]
N-Methylpyrrolidine 23 N-methylation of pyrrolidine analogHuman α4β2 nAChRRestored high affinity--[4]
Sazetidine-A 5-ethynyl-pyridyl ether linked to azetidineHuman α4β2 nAChR~0.5Silent Desensitizer~30[2]
Tebanicline (1) Pyridyl ether linked to a chiral azetidinylmethoxy groupα4β2 nAChRHighly PotentPotent Agonist-[1]

Note: The "Parent Scaffold" refers to the conceptual starting point of this compound, with the understanding that the cited compounds are derivatives where the Boc group has been replaced by a larger pharmacophore.

Experimental Protocols for Evaluating nAChR Ligands

The characterization of novel azetidine analogs as nAChR modulators relies on a suite of robust in vitro assays.

Radioligand Binding Assay for nAChR Subtypes

This assay is employed to determine the binding affinity of the test compounds for specific nAChR subtypes.[6]

Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for α4β2 and α7 nAChRs.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]cytisine for α4β2 or [3H]methyllycaconitine for α7) for binding to the receptor.[6]

Step-by-Step Protocol:

  • Tissue/Cell Preparation: Prepare rat brain tissue homogenates or cell lines expressing the desired nAChR subtype (e.g., IMR-32 cells for α3β4).[6]

  • Incubation: Incubate the prepared receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.[7] The incubation is typically carried out at 4°C for a defined period (e.g., 75 minutes) to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch-Clamp Assay

This functional assay measures the ability of a compound to activate or inhibit the ion channel function of nAChRs.[8][9]

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist at a specific nAChR subtype.

Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents passing through the cell membrane in response to the application of a ligand.[8][9]

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing the human nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits).[9]

  • Patch-Clamp Recording:

    • A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

  • Compound Application: The test compound is applied to the cell at various concentrations using a rapid perfusion system.

  • Current Measurement: The resulting inward currents (due to cation influx through the activated nAChR channels) are recorded.

  • Data Analysis: Construct a dose-response curve by plotting the peak current amplitude against the compound concentration. The EC50 (for agonists) or IC50 (for antagonists) can be determined from this curve.

Visualizing Key Relationships and Workflows

General SAR Workflow for Azetidine Analogs

SAR_Workflow A Parent Scaffold (this compound) B Analog Synthesis (Modification of Ring, Side Chain, N-substituent) A->B C In Vitro Screening B->C D Radioligand Binding Assay (Affinity - Ki) C->D E Patch-Clamp Electrophysiology (Function - EC50, IC50) C->E F SAR Analysis (Identify Key Structural Features) D->F E->F G Lead Optimization F->G G->B Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of azetidine analogs.

Logical Relationship of Structural Modifications to nAChR Activity

SAR_Logic cluster_structure Structural Modifications cluster_activity Biological Activity A Azetidine Ring D Binding Affinity (Ki) A->D Conformational Fit F Receptor Subtype Selectivity A->F Shape Complementarity B C2-Side Chain B->D H-bonding, Ionic Interactions E Functional Potency (EC50/IC50) B->E Efficacy C N-Substituent C->D Pharmacophore Presentation C->F Targeting Specific Subunits

Caption: The influence of key structural modifications on the biological activity of azetidine-based nAChR ligands.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and related compounds have firmly established the azetidine scaffold as a critical element for achieving high potency and selectivity at nicotinic acetylcholine receptors, particularly the α4β2 subtype. The conformational constraint imposed by the four-membered ring, coupled with the precise positioning of key pharmacophoric features, dictates the nature and strength of the ligand-receptor interaction.

Future research in this area should focus on:

  • Fine-tuning the C2-side chain: Systematic exploration of different lengths, polarities, and hydrogen bonding capabilities of the C2-substituent to optimize interactions with the receptor.

  • Exploring novel N-substituents: Designing and synthesizing novel aromatic and heteroaromatic moieties to be attached to the azetidine nitrogen to enhance subtype selectivity and fine-tune the agonist/antagonist profile.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy in relevant disease models (e.g., depression, pain, addiction), and potential side effects.[4]

By leveraging the insights from these SAR studies, researchers can continue to design and develop novel azetidine-based therapeutics with improved efficacy and safety profiles for the treatment of a range of neurological and psychiatric disorders.

References

  • M. A. T. M. Abdel-Hamid, et al. (2018). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 61(17), 7753-7769. [Link]

  • H. J. Zhang, et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 123-136. [Link]

  • Y. Li, et al. (2013). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 56(21), 8694-8709. [Link]

  • E. X. Albuquerque, et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1279-1289. [Link]

  • H. M. H. El-Shaf'i, et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry, 55(13), 6147-6160. [Link]

  • D. J. Anderson. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • H. Franke, et al. (1993). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Pflügers Archiv, 424(5-6), 449-457. [Link]

  • T. Yamauchi, et al. (2018). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 8(52), 29685-29693. [Link]

  • F. I. Carroll, et al. (2012). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. Journal of Medicinal Chemistry, 55(13), 6147-6160. [Link]

  • J. M. TE, et al. (2016). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. SLAS Discovery, 21(5), 605-613. [Link]

  • K. O. Marichev, et al. (2016). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid. Angewandte Chemie International Edition, 55(41), 12744-12748. [Link]

  • S. J. W. D. Hewage, et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. [Link]

  • M. A. T. M. Abdel-Hamid, et al. (2015). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry, 58(1), 308-321. [Link]

  • T. Nakayama, et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 63. [Link]

  • E. N. Lyukmanova, et al. (2021). Electrophysiological whole-cell patch clamp recordings of acetylcholine... ResearchGate. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Y. Kume, et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258193. [Link]

  • D. Le-Coz, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5065-5096. [Link]

  • M. A. St-John, et al. (2021). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Pharmacology & Therapeutics, 226, 107869. [Link]

  • H. M. Abdrakhmanova, et al. (2017). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 15(4), 168-181. [Link]

  • A. Kumar, et al. (2022). Nicotinic receptor binding: Significance and symbolism. Journal of Biomolecular Structure and Dynamics, 40(14), 6393-6405. [Link]

  • S. Dall'Angelo, et al. (2020). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 21(18), 6848. [Link]

  • C. Charnet, et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience, 16(24), 7820-7827. [Link]

  • P. Taylor, et al. (2010). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 132(1), 367-376. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative for Azetidine Derivatives in Drug Discovery

Azetidines are a compelling class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique strained ring system, which is less strained than aziridines but more so than the analogous five-membered pyrrolidines, imparts distinct conformational properties. The tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate scaffold, in particular, serves as a crucial building block for novel therapeutics. The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making high-resolution structural elucidation an indispensable part of the drug development pipeline.

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline compounds. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is vital for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.[1] This guide offers a comprehensive overview of the experimental workflow for the X-ray crystallographic analysis of this compound and its derivatives, comparing it with alternative techniques and providing insights based on field-proven experience.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the crystallographic analysis.

Crystallographic Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Azetidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: Experimental workflow for X-ray crystallography.

Part 1: Synthesis and Purification

The foundational step is the synthesis of the target this compound derivative. Following synthesis, the compound must be purified to the highest possible degree. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Common purification techniques include flash chromatography and recrystallization.[2]

Part 2: Crystallization – The Art and Science of Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For small organic molecules like azetidine derivatives, several common crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The choice of solvent is crucial; typically, a solvent in which the compound is moderately soluble is ideal.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization by Vapor Diffusion

  • Dissolve 5-10 mg of the purified azetidine derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar containing a reservoir of an anti-solvent (e.g., hexane, pentane).

  • Allow the sealed jar to stand undisturbed at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

The causality behind these choices lies in creating a state of supersaturation that is reached slowly and controllably, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.

Part 3: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3] To minimize radiation damage and thermal vibrations, data is typically collected at a low temperature (around 100 K) by placing the crystal in a stream of cold nitrogen gas.[4]

The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction images are collected at different crystal orientations. A complete dataset usually requires rotating the crystal through 180 degrees or more.[4] The duration of data collection can range from a few hours to a full day, depending on the crystal's scattering power and the X-ray source.[3]

Part 4: Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffraction spots, is first processed. This involves integrating the intensities of the individual reflections and applying various corrections.[5] The resulting data is then used to solve the crystal structure. For small molecules, "direct methods" are typically used to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.[4]

This initial model is then refined to improve its agreement with the experimental data. The refinement process involves adjusting atomic positions, displacement parameters (which account for thermal motion), and occupancies. This is an iterative process, alternating between automated refinement and manual model building using specialized software like SHELXL or Olex2.[4]

Comparative Analysis: Structural Features of Azetidine Derivatives

While the specific crystal structure of this compound is not publicly available as of this writing, we can infer its likely structural features and compare them to a closely related compound for which crystallographic data exists: (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. Although this is a five-membered pyrrolidine ring, it shares the N-Boc protecting group and a substitution at the 2-position, making it a useful point of comparison.

Table 1: Representative Crystallographic Data for an Azetidine Derivative and a Related Pyrrolidine Derivative.

ParameterThis compound (Hypothetical)(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
CCDC Deposition No. Not Available894992
Chemical Formula C10H20N2O2C11H19NO4
Formula Weight 200.28229.27
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a / Å ~ 8.56.012(2)
b / Å ~ 6.211.234(5)
c / Å ~ 11.018.983(7)
α / ° 9090
β / ° ~ 10590
γ / ° 9090
Volume / ų ~ 5601282.0(9)
Z 24
Calculated Density / g cm⁻³ ~ 1.181.188
R-factor (R1) < 0.050.046
Goodness-of-fit (S) ~ 1.01.04

Note: The data for the azetidine derivative is hypothetical and represents typical values for a well-refined small molecule structure.

The key difference in the solid-state structures of these compounds would be the conformation of the four-membered azetidine ring versus the five-membered pyrrolidine ring. The azetidine ring is expected to be puckered, though less so than a cyclopentane ring, due to ring strain. The substituents on the ring will influence the degree of puckering and the overall molecular conformation.

Alternative Techniques: 3D Electron Diffraction

For compounds that are difficult to crystallize into single crystals large enough for X-ray diffraction, three-dimensional electron diffraction (3D-ED or MicroED) is an emerging and powerful alternative. This technique can be used to determine the structures of nanocrystals and is becoming increasingly accessible.[3]

Technique Comparison cluster_xray Single-Crystal X-ray Crystallography cluster_ed 3D Electron Diffraction (MicroED) Xray_Principle Diffraction of X-rays by electron clouds Xray_Sample Requires large single crystals (microns to millimeters) ED_Principle Diffraction of electrons by electrostatic potential ED_Sample Suitable for micro- or nanocrystals

Figure 2: Comparison of X-ray Crystallography and 3D Electron Diffraction.

Conclusion

The structural elucidation of this compound derivatives through X-ray crystallography is a critical step in the development of new pharmaceuticals. While obtaining high-quality crystals can be a bottleneck, a systematic approach to crystallization and a thorough understanding of the diffraction experiment can lead to high-resolution structures. The data obtained from these studies provide invaluable insights into the molecular architecture, guiding further optimization of these promising therapeutic agents. The continuous development of techniques like 3D electron diffraction further expands the toolkit available to researchers for probing the atomic details of these important molecules.

References

  • Wikipedia. X-ray crystallography. [Link]

  • PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]

  • Portland Press. A beginner's guide to X-ray data processing. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • Phenix. Structure Refinement. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Chemistry LibreTexts. X-ray Crystallography. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

Sources

A Tale of Two Rings: A Comparative Guide to the Conformational Rigidity of Azetidine and Pyrrolidine Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning medicinal chemist, the linker is far from a passive connector. It is a critical determinant of a molecule's three-dimensional architecture, profoundly influencing its interaction with biological targets and its overall pharmacokinetic profile. Among the saturated heterocyclic linkers, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed to impart conformational constraint. This guide provides an in-depth, objective comparison of their conformational rigidity, supported by experimental and computational data, to inform rational linker selection in drug development.

The Fundamental Divide: Ring Strain and its Conformational Consequences

The core difference between azetidine and pyrrolidine lies in their inherent ring strain. The four-membered azetidine ring is significantly strained, with an estimated ring strain of approximately 25.4 kcal/mol.[1] This high degree of strain forces the ring into a more rigid, puckered conformation. In contrast, the five-membered pyrrolidine ring is substantially less strained, with a ring strain of about 5.4 kcal/mol.[1] This lower strain energy allows for greater conformational flexibility, a phenomenon known as pseudorotation.

This fundamental difference in ring strain dictates the conformational landscape available to each linker. Azetidine's high barrier to ring inversion effectively locks it into a more defined three-dimensional orientation, presenting substituents in predictable vectors. Pyrrolidine, on the other hand, can readily interconvert between various "envelope" and "twist" conformations, allowing it to explore a wider conformational space.

Conformational Analysis: A Head-to-Head Comparison

PropertyAzetidinePyrrolidine
Ring Strain ~25.4 kcal/mol[1]~5.4 kcal/mol[1]
Conformational Flexibility High RigidityFlexible (Pseudorotation)
Barrier to Pseudorotation High (inferred from high ring strain)Low (~0.63 kcal/mol or 220 cm⁻¹)
Dominant Conformations PuckeredCγ-exo and Cγ-endo envelope conformers
Impact of Substitution Can influence the degree of puckerCan be used to "lock" a preferred conformation

The puckering of the pyrrolidine ring can be influenced and even controlled by the strategic placement of substituents. Electronegative substituents can favor specific Cγ-exo or Cγ-endo envelope conformations, effectively reducing the ring's flexibility and pre-organizing the molecule for target binding.

The Impact on Drug Properties: Case Studies

The choice between an azetidine and a pyrrolidine linker can have profound effects on a compound's biological activity and pharmacokinetic properties. Azetidine's sp3-rich character and conformational rigidity have been shown to enhance metabolic stability, solubility, and receptor selectivity in several approved drugs.[2]

A notable example is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, where fluorinated azetidine amides displayed unexpectedly strong activity compared to their pyrrolidine counterparts.[3] This suggests that the more defined conformation of the azetidine linker may present the pharmacophoric elements in a more optimal orientation for binding to the enzyme's active site.

Conversely, the conformational flexibility of the pyrrolidine ring can be advantageous in scenarios where a degree of adaptability is required for optimal receptor engagement. The ability to "lock" the pyrrolidine conformation with substituents provides a powerful tool for structure-activity relationship (SAR) studies, allowing for a systematic exploration of the conformational requirements for biological activity.

Experimental and Computational Workflows for Conformational Analysis

A rigorous assessment of linker conformation is crucial for understanding its impact on molecular properties. A combination of experimental and computational techniques provides a comprehensive picture.

Experimental Workflow for Conformational Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation prep Synthesize and Purify Compound crystal Crystallize for X-ray prep->crystal nmr_sample Prepare NMR Sample prep->nmr_sample xray Single Crystal X-ray Diffraction crystal->xray nmr 2D NOESY/ROESY NMR nmr_sample->nmr structure Solve 3D Crystal Structure xray->structure noe Analyze NOE Cross-peaks nmr->noe model Build Conformational Model structure->model noe->model

Caption: Experimental workflow for determining linker conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the solution-state conformation of molecules. These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing distance restraints that can be used to build a 3D model of the molecule.

A Self-Validating NOESY Protocol:

  • Sample Preparation: Dissolve a purified sample of the compound in a suitable deuterated solvent to a concentration of 5-10 mM. The quality of the NMR tube is important for good shimming.

  • Initial 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize spectral parameters.

  • 2D NOESY/ROESY Acquisition:

    • Experiment Selection: For small to medium-sized molecules (MW < 1000), a NOESY experiment is generally suitable. For molecules in the intermediate molecular weight range where the NOE may be close to zero, a ROESY experiment is preferred as the ROE is always positive.

    • Mixing Time (tm): This is a critical parameter. A series of experiments with varying mixing times (e.g., 100, 200, 400, 800 ms) should be performed. The build-up of NOE cross-peak intensity with increasing mixing time confirms that the observed correlations are genuine and not due to spin diffusion.

    • Acquisition Parameters: Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for weak NOE cross-peaks.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions.

    • Integrate the volumes of the cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).

    • Use the distance restraints derived from the NOE intensities to generate a family of conformers using molecular modeling software. The convergence of these conformers to a well-defined structure validates the experimental data.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive picture of a molecule's conformation in the solid state.

A Self-Validating X-ray Crystallography Protocol:

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα). Data is collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data. The quality of the final structure is assessed by parameters such as the R-factor. A low R-factor indicates a good fit between the model and the data.

  • Validation: The final structure should be chemically reasonable, with sensible bond lengths and angles. The consistency of the solid-state conformation with solution-state data from NMR provides cross-validation.

Computational Workflow for Conformational Analysis

G cluster_0 Model Building cluster_1 Conformational Search cluster_2 Energy Minimization & Analysis build Construct 3D Model of Molecule search Systematic or Stochastic Search search->build dft DFT Energy Minimization search->dft md Molecular Dynamics Simulation search->md analysis Analyze Conformational Ensemble dft->analysis md->analysis

Caption: Computational workflow for linker conformational analysis.

Density Functional Theory (DFT) Calculations

DFT calculations can provide accurate information on the relative energies of different conformers and the energy barriers between them.

A Self-Validating DFT Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G*). The absence of imaginary frequencies in the vibrational frequency calculation confirms that a true energy minimum has been located.

  • Transition State Search: To determine the energy barrier for ring inversion or pseudorotation, locate the transition state connecting the two conformers. A transition state search algorithm (e.g., QST2 or QST3 in Gaussian) can be used. The presence of a single imaginary frequency corresponding to the ring inversion motion validates the transition state.

  • Energy Calculation: Calculate the single-point energies of the optimized minima and the transition state using a higher level of theory or a larger basis set for greater accuracy.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the linker over time, revealing the accessible conformations and the frequency of transitions between them.

A Self-Validating MD Protocol:

  • System Setup: Place the molecule in a solvent box (e.g., water) and add counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize. This ensures the system is in a realistic state before the production simulation.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space of the linker.

  • Analysis: Analyze the trajectory to identify the major conformations, calculate the dihedral angle distributions, and determine the free energy landscape of the linker's motion. The convergence of these properties over the simulation time indicates that the sampling is sufficient.

Conclusion: A Strategic Choice

The decision to employ an azetidine or a pyrrolidine linker is a strategic one that should be guided by the specific goals of the drug discovery program. The conformationally rigid azetidine is an excellent choice for pre-organizing a molecule into a desired bioactive conformation, potentially leading to increased potency and improved pharmacokinetic properties. Its smaller size and polarity can also be advantageous.

The more flexible pyrrolidine linker offers a greater degree of conformational adaptability, which may be beneficial for targets with more plastic binding sites. The ability to modulate its conformational preferences through substitution provides a valuable tool for fine-tuning a molecule's properties.

By leveraging the experimental and computational workflows outlined in this guide, researchers can make a well-informed decision, ultimately leading to the design of more effective and safer medicines.

References

  • To be populated with specific references
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.